molecular formula C12H12BrNO B11855324 8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline

8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline

Cat. No.: B11855324
M. Wt: 266.13 g/mol
InChI Key: SGHCKKHRARORJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline is a brominated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry. Its core structure combines a quinoline framework with a fused pyran ring, a motif frequently explored for its diverse biological activities. Researchers value this specific bromo-substituted derivative as a key building block for the design and synthesis of novel molecules with potential pharmacological properties. The primary research application of this compound lies in the development of new therapeutic agents. Quinoline and pyranoquinoline derivatives are extensively investigated for their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, this chemical scaffold shows significant promise in anticancer research . Structural analogs have demonstrated cytotoxic effects against various human cancer cell lines, including breast carcinoma (MCF-7), making them candidates for the development of new chemotherapeutic agents . The bromine atom at the 8-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, drugs, cosmetics, or household products.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

8-bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline

InChI

InChI=1S/C12H12BrNO/c13-10-4-3-8-6-9-2-1-5-15-12(9)14-11(8)7-10/h3-4,7,14H,1-2,5-6H2

InChI Key

SGHCKKHRARORJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC3=C(C2)C=CC(=C3)Br)OC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development
The compound serves as a scaffold for the development of potential therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their effects on various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of 8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline exhibit cytotoxic effects against cancer cell lines. A study published in the Journal of Medicinal Chemistry found that certain modifications led to increased potency against breast cancer cells (IC50 values in the low micromolar range) while maintaining low toxicity to normal cells .

Organic Synthesis

Intermediate in Synthesis
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for constructing diverse chemical libraries.

Synthetic Methods
The synthesis of this compound can be achieved through one-pot multicomponent reactions involving readily available starting materials such as 2-chloroquinoline-3-carbaldehyde and active methylene compounds. This method not only streamlines the synthesis process but also minimizes waste .

Synthetic Route Reagents Conditions Yield (%)
One-pot reaction2-Chloroquinoline-3-carbaldehyde + Wittig reagent + active methylene compoundsEco-friendly solventsVaries (typically >70%)

Biological Studies

Mechanism of Action
The interactions of this compound with biological targets are under investigation to elucidate its mechanism of action. Preliminary studies suggest that it may modulate pathways related to apoptosis and cell cycle regulation .

Case Study: Enzyme Inhibition
A recent study highlighted the compound's potential as an inhibitor of specific kinases involved in cancer progression. The findings indicated that certain derivatives could effectively inhibit kinase activity at nanomolar concentrations, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism by which 8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The following table summarizes key structural analogs, their substituents, pharmacological activities, and synthesis routes:

Compound Class Core Structure Key Substituents Pharmacological Activity Synthesis Method References
Pyrano[2,3-b]quinoline Pyrano + quinoline 8-Bromo, 3,4,5,10-tetrahydro Antitumor (HepG-2, BGC cells); mechanism linked to CDK inhibition via molecular docking. Not explicitly detailed; likely multi-step alkylation/cyclization.
Thiopyrano[2,3-b]quinoline Thiopyrano + quinoline Reactive carbonyl, double bond Binding affinity (−5.3 to −6.1 kcal/mol) against CB1a (anticancer target). Copper-catalyzed coupling, confirmed via XRD, NMR, HRMS.
Indolo[2,3-b]quinoline Indole + quinoline N-alkyl, 11-phenyl Cytotoxicity via DNA intercalation; poor aqueous solubility (neocryptolepine derivatives). Eco-friendly routes using 3-acetyl-N-alkyl-2-chloroindoles and 2-aminobenzophenone.
Thieno[2,3-b]quinoline Thiophene + quinoline 3-(4-Methoxyphenyl) Anticancer activity (DNA intercalation); structural similarity to ellipticine. Iodine-mediated cyclization of sulfanylquinolines.
Furo[2,3-b]quinoline Furan + quinoline 10-Bromo, dimethoxy, dimethyl Antitumor activity (tested in vitro); characterized via ESI-MS, NMR. Multi-step alkylation/cyclization from indole precursors.

Key Findings

Anticancer Mechanisms: Pyrano[2,3-b]quinolines: Exhibit CDK inhibition, as shown by molecular docking (). Thiopyrano[2,3-b]quinolines: Bind to CB1a with high affinity (−6.1 kcal/mol), suggesting kinase or receptor-mediated activity . Indolo[2,3-b]quinolines: Act via DNA intercalation but face solubility challenges, requiring nanoformulations (e.g., SiO₂NPs) for bioavailability .

Synthetic Accessibility: Indoloquinolines benefit from cost-effective, eco-friendly routes using 2-aminobenzophenone . Thiopyrano derivatives require copper catalysts and advanced characterization (XRD, HRMS) due to reactive carbonyl groups .

Substituent Effects: Bromine at position 8 (pyranoquinoline) may enhance electrophilicity and target binding compared to methoxy or methyl groups in furoquinolines . Sulfur-containing analogs (thieno-, thiopyrano-) show distinct electronic properties, influencing binding interactions .

Limitations: Solubility data for 8-Bromo-pyrano[2,3-b]quinoline are absent, whereas indoloquinolines require nanoencapsulation to address poor bioavailability . Thiopyrano derivatives rely on in silico docking (CB1a) without in vivo validation, unlike pyranoquinolines tested on cancer cell lines .

Biological Activity

8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline is a heterocyclic compound notable for its complex structure and potential biological activities. This compound belongs to the pyranoquinoline family and is characterized by the presence of a bromine atom and a fused pyranoquinoline ring system. Its molecular formula is C12H12BrNOC_{12}H_{12}BrNO, with a molecular weight of approximately 266.13 g/mol .

The unique structure of this compound contributes to its reactivity and biological interactions. The presence of the bromine atom enhances its chemical properties, making it a valuable intermediate in various chemical syntheses.

Property Value
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
IUPAC NameThis compound
InChI KeySGHCKKHRARORJH-UHFFFAOYSA-N

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Anticancer Properties : Studies have shown that compounds within the pyranoquinoline family can inhibit tumor cell growth and induce apoptosis in cancer cells . For instance, similar structures have demonstrated efficacy against various cancer cell lines.
  • Antimicrobial Activity : The compound may exhibit antibacterial properties against gram-positive bacteria . The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
  • Antimalarial Potential : Given the structural similarities with known antimalarial agents like chloroquine, there is interest in evaluating its efficacy against Plasmodium falciparum, the causative agent of malaria . Preliminary studies suggest moderate to high antimalarial activity.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. These interactions can modulate various biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : It may interact with cellular receptors that regulate growth and survival signals in tumor cells.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of pyranoquinolines can significantly inhibit the proliferation of cancer cell lines such as HL-60 (human promyelocytic leukemia) and B16F10 (murine melanoma) . The effectiveness varied based on structural modifications.
  • Antimicrobial Studies : A series of experiments demonstrated that certain derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations ranging from 125 to 250 µg/mL .

Q & A

Q. How do solvent polarity and reaction scale affect the compound’s stability during storage?

  • Methodological Answer :
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks. HPLC monitors degradation products (e.g., debromination).
  • Lyophilization : Improves stability by removing residual solvents that catalyze hydrolysis .

Data Contradiction Analysis

  • Example : Conflicting NMR signals for diastereomers may arise during cyclization. Resolution involves:
    • NOESY : Identifies spatial proximity of protons to assign stereochemistry .
    • Chiral HPLC : Separates enantiomers using cellulose-based columns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.